

Physicochemical Properties of 4-(4-Chlorophenyl)-2-hydroxythiazole

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-hydroxythiazole

CAS No.: 2103-98-2

Cat. No.: B1347295

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Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1]

Executive Summary

4-(4-Chlorophenyl)-2-hydroxythiazole (CAS: 2103-98-2) is a critical heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore in the development of antifungal, anti-inflammatory, and anticancer agents.[1] While often nomenclated as a "2-hydroxy" derivative, this compound exhibits significant prototropic tautomerism, existing predominantly as 4-(4-chlorophenyl)-3H-1,3-thiazol-2-one (the oxo form) in the solid state and most polar aprotic solvents.[1]

This guide provides a rigorous analysis of its physicochemical behavior, synthesis, and spectral characteristics, designed to support decision-making in lead optimization and formulation.

Molecular Architecture & Tautomeric Equilibrium

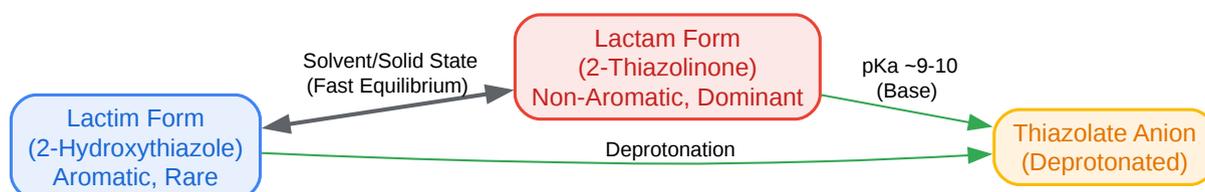
The defining physicochemical feature of this compound is the dynamic equilibrium between the lactim (hydroxy) and lactam (oxo) forms. Understanding this equilibrium is non-negotiable for accurate docking studies and solubility profiling.

The Tautomeric Shift

Contrary to the "2-hydroxy" nomenclature, experimental evidence (X-ray crystallography and solution-phase NMR of related congeners) confirms that the thiazol-2-one (lactam) tautomer is energetically favored.[1] The driving force is the preservation of the amide-like resonance stability, despite the loss of aromaticity in the thiazole ring.

- Lactim Form (Hydroxy): Aromatic thiazole ring. Favored only in highly alkaline conditions (as the anion) or specific gas-phase interactions.
- Lactam Form (Oxo): Non-aromatic heterocyclic ring with an exocyclic carbonyl. Dominant in neutral solution and solid state.

Visualization of Tautomeric Pathways



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Figure 1: Tautomeric equilibrium shifting towards the stable thiazolinone (lactam) form under physiological conditions.

Synthesis & Purification Protocols

The most robust synthetic route utilizes the Hantzsch Thiazole Synthesis. This method is preferred for its atom economy and the avoidance of hazardous diazotization steps required by alternative aminothiazole hydrolysis routes.

Protocol: Cyclization of -Haloketones[1]

Reagents:

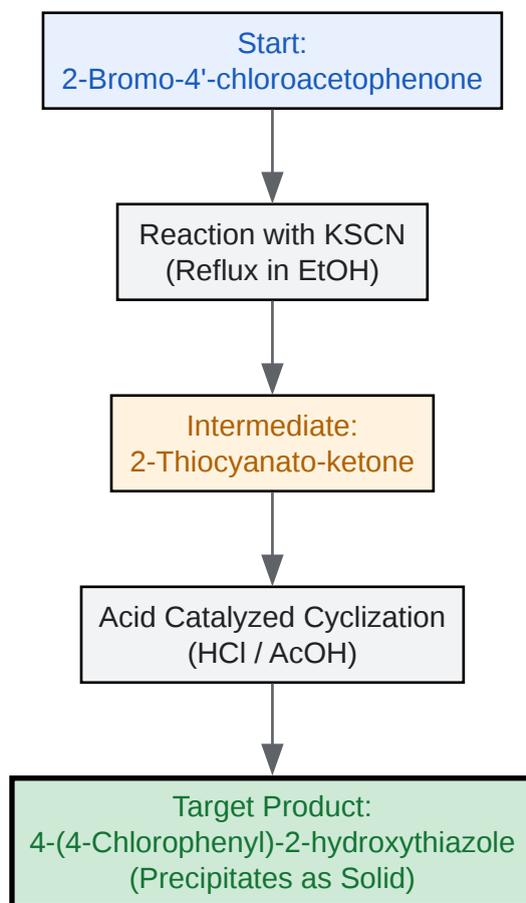
- Substrate: 2-Bromo-4'-chloroacetophenone (CAS: 536-38-9).[1]
- Cyclizing Agent: Potassium Thiocyanate (KSCN) or Ammonium Thiocarbamate.

- Solvent: Ethanol or Glacial Acetic Acid.

Step-by-Step Methodology:

- Thiocyanation: Dissolve 2-bromo-4'-chloroacetophenone (1.0 eq) in ethanol. Add Potassium Thiocyanate (1.1 eq) and reflux for 1-2 hours. This generates the intermediate 2-thiocyanato-4'-chloroacetophenone.[1]
- Cyclization: Treat the intermediate with dilute mineral acid (HCl/H₂O) or reflux in glacial acetic acid. The acid catalyzes the intramolecular attack of the nitrogen onto the carbonyl carbon, followed by dehydration.
- Work-up: Pour the reaction mixture into ice-cold water. The product precipitates as an off-white/cream solid.[1]
- Purification: Recrystallize from hot ethanol/water (8:2 ratio).

Synthesis Workflow Diagram



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Figure 2: Hantzsch synthesis pathway via thiocyanatoketone cyclization.[1]

Physicochemical Profiling

The following data aggregates experimental values and high-confidence predictions based on structural analogs (e.g., 4-phenylthiazol-2-one).

Property	Value / Description	Context & Implications
Molecular Formula	C ₉ H ₆ CINOS	MW: 211.67 g/mol
Physical State	Cream/Off-white powder	Crystalline solid.[1]
Melting Point	218 – 224 °C	Indicates strong intermolecular H-bonding (dimerization of lactam form).[1]
Solubility (Water)	< 0.1 mg/mL (Insoluble)	Highly lipophilic; requires cosolvents (DMSO, PEG) for bioassays.
Solubility (Organic)	Soluble in DMSO, DMF, Hot EtOH	DMSO is the preferred vehicle for in vitro screening.
LogP (Oct/Water)	2.5 – 3.2 (Estimated)	Moderate lipophilicity. The 4-chlorophenyl group drives hydrophobic interaction.[1]
pKa (Acidic)	~9.5 – 10.5	The NH of the lactam ring is weakly acidic. Deprotonates to form the anion at pH > 10.
H-Bond Donors	1 (NH of lactam)	Critical for binding site interactions.[1]
H-Bond Acceptors	2 (C=O, S)	The carbonyl oxygen is a strong acceptor.

Expert Insight on Solubility: The high melting point relative to its molecular weight suggests that in the solid state, the molecule forms strong intermolecular hydrogen-bonded dimers (similar to carboxylic acids or pyridones). Breaking this lattice energy is the primary barrier to aqueous solubility.

Spectroscopic Characterization

Accurate identification requires distinguishing the oxo-form from the hydroxy-form.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆

- ¹H NMR:
 - 11.5 – 12.0 ppm (1H, br s): NH proton of the thiazolinone ring. Note: If this signal is observed, it confirms the oxo-tautomer. A hydroxy proton would typically appear at a different shift or exchange rapidly.
 - 7.4 – 7.8 ppm (4H, m): Aromatic protons of the p-chlorophenyl group (AA'BB' system).
 - 6.6 – 6.9 ppm (1H, s): The C5-H proton of the thiazole ring. This singlet is diagnostic; its shift is upfield compared to fully aromatic thiazoles due to the loss of aromaticity in the lactam ring.

Infrared Spectroscopy (FT-IR)[1]

- 1650 – 1690 cm⁻¹: Strong C=O stretching vibration. Presence of this band is the definitive confirmation of the lactam (oxo) structure.
- 3100 – 3200 cm⁻¹: Broad N-H stretch (often involved in H-bonding).[1]

Implications for Drug Development[1]

Permeability & Absorption (ADME)

With a LogP ~3 and MW < 250, the compound falls within the "sweet spot" for passive diffusion (Lipinski's Rule of 5 compliant). However, the poor aqueous solubility poses a dissolution-rate-limited absorption risk (BCS Class II).[1]

- Strategy: Formulation approaches should utilize amorphous solid dispersions or lipid-based delivery systems to enhance bioavailability.[1]

Metabolic Stability

The p-chlorophenyl moiety is generally resistant to oxidative metabolism (blocking the para-position). However, the thiazole ring itself can be subject to S-oxidation or ring opening under aggressive metabolic conditions. The lactam NH is a potential site for glucuronidation (Phase II metabolism).

Bioisosterism

In medicinal chemistry campaigns, this scaffold is often used as a bioisostere for:

- Phenols: The acidic NH/C=O motif mimics the H-bond donor/acceptor properties of phenols but with different metabolic liabilities.
- Carboxylic Acids: The planar, polar head group can mimic the electrostatics of an acid without the negative charge at physiological pH.

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